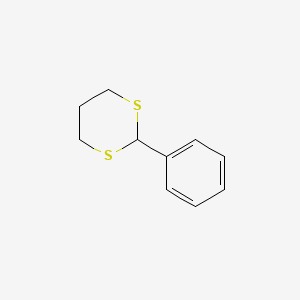

2-Phenyl-1,3-dithiane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKPARDRBFURON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202604 | |

| Record name | m-Dithiane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-44-5 | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5425-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Dithiane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,3-DITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53TCS8B01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-1,3-dithiane

This guide provides a comprehensive overview of the synthesis and characterization of 2-phenyl-1,3-dithiane, a pivotal compound in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this molecule. We will delve into the foundational principles of its synthesis, provide a detailed experimental protocol, and outline the analytical techniques for its thorough characterization.

The Significance of this compound in "Umpolung" Chemistry

At the heart of many complex organic syntheses lies the challenge of reversing the intrinsic polarity of functional groups. This concept, termed "Umpolung" (German for polarity inversion), allows for the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional synthetic routes.[1][2] The carbonyl group, with its electrophilic carbon, typically reacts with nucleophiles.[3] However, by converting an aldehyde into a 1,3-dithiane, the polarity of this carbon atom can be inverted, transforming it into a nucleophilic center upon deprotonation.[4][5]

This compound, derived from benzaldehyde, is a classic example of this strategy. The protons at the C2 position of the dithiane ring are rendered acidic by the adjacent sulfur atoms and can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[6] This carbanion, a masked acyl anion equivalent, can then participate in a variety of nucleophilic reactions with electrophiles like alkyl halides, epoxides, and other carbonyl compounds.[4][7] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone.[1] This powerful synthetic tool, known as the Corey-Seebach reaction, has been instrumental in the construction of numerous complex natural products.[4][7]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of benzaldehyde with 1,3-propanedithiol.[8] This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes dehydration and cyclization to form the stable six-membered 1,3-dithiane ring.[5][8]

dot

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Benzaldehyde (1.0 eq)

-

1,3-Propanedithiol (1.1 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of benzaldehyde in anhydrous dichloromethane, add 1,3-propanedithiol.

-

Add a catalytic amount of boron trifluoride etherate to the mixture.[9]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₂S₂ |

| Molecular Weight | 196.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 72-74 °C[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.53 (m, 2H), 7.35-7.25 (m, 3H), 5.15 (s, 1H), 3.10-3.05 (m, 2H), 2.90-2.85 (m, 2H), 2.20-2.10 (m, 1H), 1.95-1.85 (m, 1H)[11][12] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.1, 128.8, 128.4, 126.9, 52.1, 32.2, 25.3 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1600, 1490, 1450 (C=C stretch), ~700 (C-S stretch)[13][14] |

| Mass Spectrum (EI) | m/z (%): 196 (M+), 121, 105, 77 |

dot

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

This compound is a cornerstone reagent in organic synthesis, enabling the powerful umpolung strategy for carbon-carbon bond formation. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive characterization data provided in this guide serve as a reliable resource for researchers and professionals in the field of chemical synthesis and drug discovery.

References

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. dnmfaizpur.org [dnmfaizpur.org]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. Thioacetal - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 5425-44-5 [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(5425-44-5) IR Spectrum [m.chemicalbook.com]

- 14. apps.dtic.mil [apps.dtic.mil]

The Advent of Acyl Anion Equivalents: Early Synthetic Applications of 2-Phenyl-1,3-dithiane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Reversing the Current of Carbonyl Chemistry

In the landscape of organic synthesis, the carbonyl group typically possesses an electrophilic carbon atom, rendering it susceptible to attack by nucleophiles. This inherent reactivity profile dictates the conventional pathways for carbon-carbon bond formation. However, the groundbreaking work of E.J. Corey and D. Seebach in the mid-1960s introduced a paradigm shift with the concept of "umpolung," or the reversal of polarity.[1][2] This innovative strategy enabled the carbonyl carbon to function as a nucleophile, specifically as an acyl anion equivalent, thereby unlocking unprecedented synthetic disconnections. At the heart of this transformative chemistry lies the 1,3-dithiane moiety, with 2-phenyl-1,3-dithiane serving as a prominent exemplar in its early applications.[3][4]

This technical guide provides a comprehensive exploration of the early synthetic applications of this compound, focusing on the fundamental principles and experimental protocols that established its role as a cornerstone of modern organic synthesis. We will delve into the preparation of this key reagent, its deprotonation to the nucleophilic 2-lithio-2-phenyl-1,3-dithiane, its subsequent reactions with various electrophiles, and the crucial final step of unmasking the carbonyl functionality.

The Strategic Framework: Umpolung via the Corey-Seebach Reaction

The Corey-Seebach reaction is the cornerstone of 1,3-dithiane chemistry.[5][6] The strategy hinges on the temporary masking of a carbonyl group as a thioacetal, which imparts acidity to the C-2 proton. This allows for deprotonation with a strong base, generating a stabilized carbanion that can engage in a variety of carbon-carbon bond-forming reactions. The subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the newly formed, more complex molecule.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed experimental procedures for the key transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthesis of this compound from Benzaldehyde

The initial step involves the protection of the aldehyde functionality as a cyclic thioacetal. This transformation not only masks the electrophilic nature of the carbonyl carbon but also sets the stage for the crucial deprotonation step.

Protocol:

-

Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane, add 1,3-propanedithiol (1.1-1.2 equivalents).

-

Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid). The acid catalyst protonates the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the sulfur of the dithiol.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can compete with the dithiol as a nucleophile and lead to undesired side reactions.

-

Acid Catalysis: The acid catalyst is essential to activate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the weakly nucleophilic thiol groups.

-

Stoichiometry: A slight excess of the dithiol is often used to ensure complete conversion of the aldehyde.

Deprotonation: Formation of 2-Lithio-2-phenyl-1,3-dithiane

This is the pivotal step where the "umpolung" of reactivity occurs. The acidic C-2 proton of the dithiane is removed by a strong, non-nucleophilic base to generate the nucleophilic acyl anion equivalent.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a rubber septum, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically between -40 °C and -20 °C, using a dry ice/acetone or an ice/salt bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Addition of Base: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 equivalents) dropwise via syringe. The pKa of the C-2 proton in this compound is approximately 30.5, necessitating a strong base like n-BuLi for complete deprotonation.

-

Anion Formation: As the n-BuLi is added, a color change (often to yellow or orange) is observed, indicating the formation of the 2-lithio-2-phenyl-1,3-dithiane. The solution is typically stirred at low temperature for a period of 1-2 hours to ensure complete deprotonation.

Causality of Experimental Choices:

-

Inert Atmosphere: Organolithium reagents like n-BuLi are highly reactive towards oxygen and moisture. Therefore, strict anaerobic and anhydrous conditions are mandatory.

-

Low Temperature: The deprotonation is an exothermic process. Low temperatures are essential to prevent decomposition of the organolithium reagent and the newly formed dithiane anion. It also minimizes potential side reactions such as attack on the solvent (THF).

-

Solvent: THF is a common solvent for these reactions as it is relatively inert to n-BuLi at low temperatures and effectively solvates the lithium cation.

Reaction with Electrophiles: A Gateway to Diverse Functionality

The newly formed 2-lithio-2-phenyl-1,3-dithiane is a potent nucleophile that can react with a wide range of electrophiles, enabling the construction of various carbon skeletons.[1]

Protocol for Reaction with an Alkyl Halide (e.g., Ethyl Iodide):

-

Electrophile Addition: To the cold solution of 2-lithio-2-phenyl-1,3-dithiane, add the electrophile, such as ethyl iodide (1.0-1.2 equivalents), dropwise. The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

-

Reaction Monitoring: The progress of the alkylation can be followed by TLC.

-

Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried, and the solvent is evaporated. The resulting 2-ethyl-2-phenyl-1,3-dithiane can be purified by chromatography.

Table 1: Representative Reactions of 2-Lithio-1,3-dithianes with Electrophiles

| Electrophile | Product after Hydrolysis | Typical Yield (%) |

| Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Ketones | 70-95 |

| Epoxides (e.g., Ethylene Oxide) | β-Hydroxy ketones | 60-85 |

| Aldehydes (e.g., Acetaldehyde) | α-Hydroxy ketones | 75-90 |

| Ketones (e.g., Acetone) | α-Hydroxy ketones | 70-85 |

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Deprotection: Unveiling the Carbonyl Group

The final and crucial step is the hydrolysis of the dithiane protecting group to regenerate the carbonyl functionality. This step must be performed under conditions that do not affect other functional groups in the molecule.

Protocol using Mercury(II) Chloride:

-

Reaction Setup: Dissolve the 2-substituted-2-phenyl-1,3-dithiane in a mixture of an organic solvent (e.g., acetonitrile or acetone) and water.

-

Reagent Addition: Add an excess of mercury(II) chloride (HgCl₂) and often a base such as calcium carbonate (CaCO₃) to buffer the acid generated during the reaction.[7][8]

-

Reaction Conditions: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. The high affinity of mercury(II) for sulfur drives the reaction to completion.[7]

-

Work-up and Purification: The reaction mixture is typically filtered to remove the insoluble mercury salts. The filtrate is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the desired ketone, which can be further purified if necessary.

Causality of Experimental Choices:

-

Mercury(II) Salts: Mercury(II) salts are highly effective for dithiane cleavage due to the strong affinity of the soft Lewis acid Hg²⁺ for the soft sulfur atoms. This interaction facilitates the hydrolysis of the C-S bonds.

-

Solvent System: A mixture of an organic solvent and water is used to ensure the solubility of both the dithiane substrate and the inorganic reagents.

-

Base: The addition of a base like CaCO₃ is important to neutralize the hydrochloric acid that is formed during the reaction, which could otherwise lead to side reactions.

Conclusion and Future Perspective

The development of this compound as a robust acyl anion equivalent by Corey and Seebach revolutionized synthetic organic chemistry.[9] It provided a reliable and versatile method for reversing the inherent polarity of the carbonyl group, opening up new avenues for the synthesis of complex molecules. The principles and protocols established in these early studies have stood the test of time and continue to be applied in modern synthetic endeavors, including natural product synthesis and drug discovery. While newer methods for umpolung have been developed, the foundational chemistry of 1,3-dithianes remains a testament to the power of innovative thinking in chemical synthesis and a vital tool in the arsenal of the synthetic chemist.

References

- 1. wikiwand.com [wikiwand.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Generation and synthetic applications of 2-lithio-1,3-dithianes | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-1,3-dithiane: Properties and Synthetic Applications

This guide provides a comprehensive overview of the physical and chemical properties of 2-phenyl-1,3-dithiane, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its reactivity, particularly its role in umpolung chemistry, and offers practical, field-proven insights into its application.

Introduction: The Significance of this compound

This compound is a sulfur-containing heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its primary importance lies in its function as a masked acyl anion equivalent, enabling a reversal of the normal electrophilic reactivity of the carbonyl carbon—a concept known as "umpolung".[2][3][4] This unique reactivity profile allows for the formation of carbon-carbon bonds that are otherwise challenging to achieve through conventional synthetic strategies.[1][5] This guide will explore the fundamental properties of this compound and detail its synthesis, reactivity, and deprotection, providing a robust resource for its effective utilization in complex molecule synthesis.

Physical Properties

This compound is a white to almost white solid at room temperature.[6] A summary of its key physical and structural properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂S₂ | [7] |

| Molecular Weight | 196.33 g/mol | [7] |

| Melting Point | 71-74 °C | [7][8][9] |

| Boiling Point | 150 °C @ 0.3 Torr | [9] |

| Appearance | White to almost white powder or lump | [6] |

| Solubility | Soluble in acetone (25 mg/mL) | [7] |

| CAS Number | 5425-44-5 | [7] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely confirmed by various spectroscopic techniques. The full set of NMR spectral parameters (¹H, ¹³C) for this compound has been reported.[7][8]

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the phenyl and dithiane ring protons.[10][11][12][13]

-

¹³C NMR: The carbon NMR spectrum is also a valuable tool for confirming the structure of the molecule.[14]

Chemical Properties and Reactivity: The Power of Umpolung

The cornerstone of this compound's utility is its role in umpolung chemistry, which inverts the typical electrophilic nature of a carbonyl carbon into a nucleophilic one.[2][3][4] This is achieved through the deprotonation of the C2 proton of the dithiane ring.

Acidity and Deprotonation

The hydrogen atom at the C2 position of the 1,3-dithiane ring is significantly more acidic (pKa ≈ 30.5-31) than a typical alkane C-H bond.[10][15] This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through inductive effects and the use of their d-orbitals.

This acidity allows for facile deprotonation using a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3][16][17] This generates the 2-lithio-1,3-dithiane derivative, which serves as a potent nucleophile.[18][19]

Caption: Deprotonation of this compound.

Reactions with Electrophiles

The generated 2-lithio-2-phenyl-1,3-dithiane anion is a versatile nucleophile that readily reacts with a wide array of electrophiles.[1][2] This allows for the formation of new carbon-carbon bonds at the formerly electrophilic carbonyl carbon position.

Common electrophiles include:

-

Alkyl halides: Leading to the formation of ketones after deprotection.[3][20]

-

Aldehydes and Ketones: Resulting in α-hydroxy ketones after deprotection.[3]

-

Epoxides: Yielding β-hydroxy ketones after deprotection.[3]

Caption: Reaction with an electrophile.

Synthesis and Deprotection Protocols

The practical application of this compound chemistry relies on its efficient synthesis and subsequent deprotection to reveal the desired carbonyl functionality.

Synthesis of this compound

This compound is readily prepared by the thioacetalization of benzaldehyde with 1,3-propanedithiol.[2][21] This reaction is typically catalyzed by a Lewis or Brønsted acid.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of benzaldehyde (1 equivalent) in a suitable solvent (e.g., chloroform or dichloromethane) is added 1,3-propanedithiol (1.1 equivalents).

-

A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with an aqueous base (e.g., sodium bicarbonate solution) and water.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis of this compound.

Deprotection of the Dithiane Group

The final and crucial step in a dithiane-based synthesis is the deprotection of the thioacetal to regenerate the carbonyl group.[2] This step must be carefully chosen to be compatible with the functional groups present in the rest of the molecule. A variety of reagents have been developed for this purpose.

Common deprotection methods include:

-

Mercuric salts: Reagents such as mercuric chloride (HgCl₂) in the presence of a base (e.g., calcium carbonate) are effective but are toxic.[16][22]

-

Oxidative cleavage: Oxidizing agents like N-bromosuccinimide (NBS), or bis(trifluoroacetoxy)iodobenzene can be used.[3]

-

Photochemical methods: Photodeprotection using a sensitizer in the presence of oxygen has also been reported.[23]

Experimental Protocol: Deprotection using Mercuric Chloride

-

The 2-substituted-2-phenyl-1,3-dithiane (1 equivalent) is dissolved in a mixture of aqueous acetonitrile or acetone.

-

Mercuric chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents) are added to the solution.

-

The mixture is stirred at room temperature or heated to reflux and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the solid precipitate.

-

The filtrate is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with saturated aqueous ammonium chloride and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude carbonyl compound is purified by column chromatography or distillation.

Caption: Deprotection to the carbonyl compound.

Conclusion

This compound is a powerful and indispensable tool in the arsenal of synthetic organic chemists. Its ability to function as a robust acyl anion equivalent through the principle of umpolung provides a reliable method for the construction of complex carbon skeletons. A thorough understanding of its physical properties, reactivity, and the protocols for its synthesis and deprotection, as outlined in this guide, is essential for its successful implementation in the synthesis of novel chemical entities, including those with potential applications in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. Umpolung - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound 97 5425-44-5 [sigmaaldrich.com]

- 8. This compound | 5425-44-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. spectrabase.com [spectrabase.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]

- 21. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 22. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]

- 23. researchgate.net [researchgate.net]

discovery and historical background of dithiane chemistry

An In-Depth Technical Guide to Dithiane Chemistry: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of dithiane chemistry, a cornerstone of modern organic synthesis. It traces the historical development of this powerful methodology, from the seminal work of E.J. Corey and Dieter Seebach, to its current applications in the synthesis of complex molecules and pharmaceuticals. The core principle of "umpolung" or polarity inversion, which underpins the synthetic utility of dithianes, is explained in detail. This guide will cover the formation of 1,3-dithianes, their deprotonation to form nucleophilic acyl anion equivalents, their diverse reactions with electrophiles, and the subsequent cleavage of the dithiane moiety to unmask the final carbonyl functionality. Through detailed mechanistic discussions, illustrative diagrams, and practical experimental protocols, this document aims to equip researchers with the knowledge to effectively harness dithiane chemistry in their synthetic endeavors.

Introduction: The Genesis of a Paradigm Shift in Synthesis

In the landscape of organic synthesis, the carbonyl group typically exhibits electrophilic character at the carbon atom, rendering it susceptible to attack by nucleophiles. This inherent reactivity profile dictates the conventional strategies for carbon-carbon bond formation. However, the ability to reverse this polarity, to transform the electrophilic carbonyl carbon into a nucleophilic species, would unlock unprecedented synthetic pathways. This concept of "umpolung" (a German term for polarity inversion) was the driving force behind the development of dithiane chemistry.[1][2][3]

The groundbreaking work of Elias James Corey and Dieter Seebach in the 1960s established 1,3-dithianes as versatile "masked" acyl anion synthons.[1][4][5] This innovation provided a practical solution to the long-standing challenge of using carbonyl compounds as nucleophiles, thereby revolutionizing retrosynthetic analysis and the strategic construction of complex organic molecules.[6][7] The Corey-Seebach reaction, as it came to be known, has since become an indispensable tool in the synthetic chemist's arsenal.[8][9][10]

The Principle of Umpolung

The fundamental principle of umpolung is the temporary reversal of the normal polarity of a functional group.[1][3] In the context of a carbonyl group, the carbon atom is electron-deficient (electrophilic) due to the polarization of the carbon-oxygen double bond. Dithiane chemistry provides a clever workaround to this inherent reactivity. By converting an aldehyde into a 1,3-dithiane, the C-H bond at the former formyl carbon becomes sufficiently acidic to be deprotonated by a strong base.[11][12] The resulting carbanion, a 2-lithio-1,3-dithiane, behaves as a potent nucleophile—an acyl anion equivalent.[4][9] This nucleophilic species can then react with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds at the original carbonyl position.[9][13] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, revealing the product of this umpolung strategy.[14][15]

The Historical Context and Discovery

The intellectual seeds of dithiane chemistry were sown in the fertile ground of post-war organic synthesis, a period marked by a drive to develop more efficient and logical approaches to the construction of complex molecules. E.J. Corey, a central figure in this movement and later a Nobel laureate for his development of retrosynthetic analysis, sought to expand the toolkit of synthetic chemists beyond classical transformations.[16][17]

In 1965, Corey and Seebach published their seminal work on the use of 1,3-dithianes as reagents for carbon-carbon bond formation.[5][18][19] Their initial papers detailed the preparation of 2-lithio-1,3-dithiane and its successful reaction with various electrophiles.[18][20] This discovery was not merely an incremental improvement but a conceptual breakthrough that provided a practical and general method for achieving acyl anion chemistry.[2][3]

The choice of the 1,3-dithiane framework was deliberate. The sulfur atoms play a crucial role in stabilizing the adjacent carbanion through a combination of inductive effects and the polarizability of sulfur.[21] This stabilization makes the proton at the C2 position sufficiently acidic (pKa ≈ 31-39) to be removed by a strong, non-nucleophilic base like n-butyllithium.[12][21]

Core Principles and Methodologies of Dithiane Chemistry

The application of dithiane chemistry in a synthetic sequence can be broken down into three key stages: formation of the dithiane, generation of the acyl anion equivalent and its reaction with an electrophile, and finally, the deprotection to reveal the carbonyl group.

Formation of 1,3-Dithianes

1,3-Dithianes are cyclic thioacetals typically prepared by the reaction of an aldehyde with 1,3-propanedithiol.[22][23] This reaction is generally catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid.[24][25] The formation of the six-membered ring of the 1,3-dithiane is thermodynamically favored and proceeds in high yield.[18]

Experimental Protocol: Preparation of 2-Phenyl-1,3-dithiane

-

Materials: Benzaldehyde, 1,3-propanedithiol, boron trifluoride diethyl etherate (BF₃·OEt₂), chloroform, methanol.

-

Procedure:

-

To a stirred solution of benzaldehyde (1 equivalent) in chloroform, add 1,3-propanedithiol (1.1 equivalents).

-

Cool the mixture to 0 °C and add a catalytic amount of BF₃·OEt₂.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from methanol to afford this compound as a white solid.

-

Generation and Reaction of the Acyl Anion Equivalent

The key step in dithiane chemistry is the deprotonation of the C2-proton to generate the nucleophilic 2-lithio-1,3-dithiane.[26][27] This is typically achieved using a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 to -20 °C).[4][26]

The resulting lithiated dithiane is a powerful nucleophile that can react with a diverse range of electrophiles, including:

-

Alkyl halides: For the synthesis of ketones.[9]

-

Epoxides: Leading to the formation of β-hydroxy ketones after deprotection.[13]

-

Acyl chlorides and Esters: To generate 1,2-diketones.[9]

-

Imines and Iminium salts: For the synthesis of α-amino ketones.[9]

Experimental Protocol: Alkylation of 2-Lithio-1,3-dithiane with Benzyl Bromide

-

Materials: 1,3-Dithiane, n-butyllithium in hexanes, tetrahydrofuran (THF), benzyl bromide.

-

Procedure:

-

Dissolve 1,3-dithiane (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -40 °C.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -20 °C.

-

Stir the resulting colorless to pale yellow solution at -20 °C for 1-2 hours.

-

Cool the solution to -78 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 2-benzyl-1,3-dithiane can be purified by column chromatography.

-

Deprotection of the Dithiane Moiety

The final step in the sequence is the cleavage of the dithioacetal to regenerate the carbonyl group. This deprotection can be challenging due to the stability of the dithiane ring.[15][21] Various methods have been developed to effect this transformation, often involving reagents that can oxidize or coordinate to the sulfur atoms.[14]

Common reagents for dithiane deprotection include:

-

Mercury(II) salts: Such as mercuric chloride (HgCl₂) or mercuric oxide (HgO), often in the presence of a calcium carbonate scavenger.[9] While effective, the toxicity of mercury has led to the development of alternative methods.

-

Hypervalent iodine reagents: Such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or Dess-Martin periodinane.

-

Oxidative methods: Using reagents like N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN).

-

Electrochemical oxidation.

Experimental Protocol: Hydrolysis of 2-Benzyl-1,3-dithiane using Mercuric Chloride

-

Materials: 2-Benzyl-1,3-dithiane, mercuric chloride (HgCl₂), calcium carbonate (CaCO₃), acetonitrile, water.

-

Procedure:

-

Dissolve 2-benzyl-1,3-dithiane (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Add mercuric chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Dilute the filtrate with water and extract with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting phenylacetone can be purified by distillation or chromatography.

-

Visualizing the Core of Dithiane Chemistry

The following diagrams, generated using Graphviz, illustrate the key transformations in dithiane chemistry.

Reaction Workflow

Caption: General workflow of the Corey-Seebach reaction.

Umpolung Concept

Caption: Polarity inversion (Umpolung) of the carbonyl carbon.

Applications in Complex Molecule Synthesis

The power of dithiane chemistry is most evident in its application to the total synthesis of complex natural products and medicinally relevant molecules.[5][19][28] The ability to form carbon-carbon bonds with a masked acyl anion has enabled the construction of intricate molecular architectures that would be difficult to access through conventional methods.[29]

Table 1: Examples of Natural Products Synthesized Using Dithiane Chemistry

| Natural Product | Biological Activity | Role of Dithiane Chemistry |

| Swinholide A | Antitumor and antifungal | Formation of a key C-C bond in the macrocyclic core.[19] |

| Pironetin | Plant growth regulation | Introduction of a side chain via alkylation of a dithiane.[19] |

| Ciguatoxin 1B | Neurotoxin | Coupling of complex fragments.[19] |

| Lycoplanine A | Introduction of a C=C bond.[30] | |

| Ambruticin J | Coupling of an epoxide with a dithiane derivative.[5] |

Conclusion and Future Outlook

Dithiane chemistry, born from the conceptual framework of umpolung, has profoundly impacted the field of organic synthesis. The pioneering work of Corey and Seebach provided a robust and versatile method for the nucleophilic acylation of carbonyl compounds, a transformation that was previously inaccessible.[1][3][4] This technical guide has outlined the historical development, core principles, and practical applications of this indispensable synthetic tool.

As the demands for more efficient and selective synthetic methods continue to grow, particularly in the realm of drug discovery and development, the fundamental principles of dithiane chemistry will undoubtedly continue to inspire new innovations. The development of greener and more catalytic methods for both the formation and cleavage of dithianes remains an active area of research. The legacy of dithiane chemistry serves as a powerful testament to the creative potential that is unlocked when chemists dare to invert the established rules of reactivity.

References

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. dnmfaizpur.org [dnmfaizpur.org]

- 3. rjstonline.com [rjstonline.com]

- 4. umpolung [chemeurope.com]

- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elias James Corey - A Superstar of Science [superstarsofscience.com]

- 7. nobelprize.org [nobelprize.org]

- 8. synarchive.com [synarchive.com]

- 9. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Flashback: 1990 – Nobel prize for E J Corey | Opinion | Chemistry World [chemistryworld.com]

- 17. Elias James Corey - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Corey-Seebach Reaction [organic-chemistry.org]

- 22. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 23. Dithiane - Wikipedia [en.wikipedia.org]

- 24. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. uwindsor.ca [uwindsor.ca]

- 29. pubs.acs.org [pubs.acs.org]

- 30. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to 2-Phenyl-1,3-Dithiane: The Archetypal Acyl Anion Precursor in Modern Organic Synthesis

Executive Summary

The strategic reversal of innate chemical reactivity, a concept known as "umpolung," is a cornerstone of advanced organic synthesis. It enables the formation of carbon-carbon bonds that are otherwise inaccessible through conventional methods. This guide provides an in-depth exploration of 2-phenyl-1,3-dithiane, a paramount reagent in the chemist's toolkit for achieving umpolung. We will dissect its synthesis, elucidate the mechanistic underpinnings of its function as a masked formyl anion, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to leverage dithiane chemistry for the construction of complex molecular architectures.

The Umpolung Paradigm: Inverting Carbonyl Reactivity

In organic chemistry, the carbonyl carbon is intrinsically electrophilic due to the polarization of the carbon-oxygen double bond. This fundamental property dictates its reactions with nucleophiles. The concept of umpolung (a German term for "polarity inversion") describes the deliberate modification of a functional group to reverse this inherent reactivity.[1][2] By converting an electrophilic carbonyl carbon into a nucleophilic carbanion, we unlock novel synthetic pathways.

The Corey-Seebach reaction, a landmark achievement in synthetic methodology, provides a robust and widely adopted strategy for achieving this transformation using 1,3-dithianes.[3][4] An aldehyde is first converted into its corresponding 1,3-dithiane. The C-H bond at the 2-position of the dithiane ring is sufficiently acidic to be deprotonated by a strong base, generating a stabilized carbanion. This lithiated dithiane now functions as a potent nucleophile—a "masked" acyl anion—capable of attacking a wide range of electrophiles to form new carbon-carbon bonds.[5][6]

The stability and utility of the dithiane-derived carbanion are central to this strategy. The adjacent sulfur atoms stabilize the negative charge through a combination of inductive effects and the polarizability of sulfur, making the anion a viable synthetic intermediate.[5]

Caption: The principle of umpolung applied to benzaldehyde.

Synthesis and Physicochemical Properties of this compound

The preparation of this compound is a standard procedure involving the acid-catalyzed thioacetalization of benzaldehyde with 1,3-propanedithiol.[5][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of benzaldehyde (11.5 mL, 112 mmol) and 1,3-propanedithiol (12.0 mL, 92.5 mmol) in methylene chloride (200 mL) cooled to 0°C in an ice bath, add a catalytic amount of a Lewis acid such as zinc chloride (9 g) or bubble gaseous HCl through the solution.[7]

-

Reaction Execution: Stir the mixture at 0°C and then allow it to warm to room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a 10% aqueous potassium hydroxide solution to quench the acid catalyst. Separate the organic layer.

-

Purification: Wash the organic extract sequentially with 10% KOH solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Evaporate the solvent under reduced pressure. The resulting oil should crystallize upon standing. Recrystallize the solid from a suitable solvent like diethyl ether to yield the pure product.[7]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 5425-44-5 | [8] |

| Molecular Formula | C₁₀H₁₂S₂ | [9] |

| Molecular Weight | 196.33 g/mol | |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 72-74 °C | [10] |

| Solubility | Soluble in acetone, THF, methylene chloride | |

| pKa (of C2-H) | ~29-31 | [5] |

The Corey-Seebach Reaction: C-C Bond Formation

The synthetic power of this compound is unleashed upon its deprotonation to form the 2-lithio derivative. This nucleophile can then be coupled with a diverse range of electrophiles.[3]

Step 1: Generation of the 2-Lithio-2-phenyl-1,3-dithiane Anion

The acidity of the proton at the C2 position (pKa ≈ 30) necessitates the use of a strong, non-nucleophilic base.[5] n-Butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-30 °C to -20 °C) is the standard choice for this transformation.[3][5]

Protocol for Deprotonation:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -20 °C.

-

Slowly add one equivalent of n-butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) dropwise.

-

Stir the solution at this temperature for 1-2 hours. The formation of the lithiated species is generally quantitative. The resulting solution of the anion is ready for reaction with an electrophile.

Step 2: Reaction with Electrophiles

The generated anion is a versatile nucleophile that reacts efficiently with various electrophiles, forming a new carbon-carbon bond at the former aldehyde carbon position.[3][11]

-

Alkyl Halides & Sulfonates: The anion undergoes an S_N2 reaction with primary and some secondary alkyl halides or arenesulfonates to form 2-alkyl-2-phenyl-1,3-dithianes.[3][12]

-

Epoxides: Nucleophilic attack on the less sterically hindered carbon of an epoxide ring results in a ring-opening reaction, yielding a β-hydroxyalkyl dithiane.[3][13]

-

Aldehydes and Ketones: Addition to other carbonyl compounds produces α-hydroxyalkyl dithiane adducts.[3]

Caption: Synthetic scope of the 2-lithio-2-phenyl-1,3-dithiane anion.

Deprotection: Unveiling the Carbonyl Functionality

The final and critical step in the sequence is the hydrolysis of the dithiane group to regenerate a carbonyl functionality, thus revealing the final ketone product. This step can be challenging due to the high stability of the thioacetal.[5]

Several methods have been developed, with the choice often depending on the overall functionality and sensitivity of the molecule.

-

Mercury(II) Salts: The classic method involves the use of mercury(II) chloride (HgCl₂) and a carbonate base or mercury(II) oxide (HgO).[3][14] While effective, the high toxicity of mercury reagents has led to the development of alternative methods.

-

Oxidative Cleavage: Reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS) can effectively cleave the dithiane under milder conditions.

-

Trans-thioacetalization: This involves exchanging the dithiane for a more easily hydrolyzed acetal.[5]

General Protocol for Deprotection using Mercury(II) Chloride

-

Reaction Setup: Dissolve the 2,2-disubstituted-1,3-dithiane in a mixture of an organic solvent (e.g., acetonitrile or THF) and water (e.g., 9:1).[14]

-

Reagent Addition: Add an excess (typically 2-4 equivalents) of mercury(II) chloride (HgCl₂) and a base such as calcium carbonate (CaCO₃) or mercury(II) oxide (HgO) to the solution.[14]

-

Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts.

-

Extraction & Isolation: Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ketone, which can be purified by chromatography.

Integrated Workflow and Applications

The entire sequence transforms an aldehyde into the carbon skeleton of a ketone, where one of the alkyl groups is introduced via the electrophile. This powerful transformation has been applied extensively in the total synthesis of complex natural products, where the construction of key carbon-carbon bonds is often a major challenge.[11][13][15]

Caption: Complete workflow of the Corey-Seebach reaction.

Conclusion

This compound stands as a testament to the power of rational synthetic design. By providing a reliable and versatile method for inverting the polarity of a carbonyl carbon, it has become an indispensable tool for forming challenging carbon-carbon bonds. Its application in the Corey-Seebach reaction allows chemists to disconnect complex target molecules into simpler, readily available starting materials, streamlining the synthesis of valuable compounds in academia and industry. A thorough understanding of its preparation, reactivity, and the nuances of its deprotection is essential for any scientist engaged in the art and science of organic synthesis.

References

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C10H12S2 | CID 21547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 5425-44-5 [chemicalbook.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Structural Elucidation of 2-Phenyl-1,3-dithiane

An in-depth technical guide or whitepaper on the core.

Abstract

2-Phenyl-1,3-dithiane is a cornerstone molecule in modern organic synthesis, primarily recognized for its role as an acyl anion equivalent.[1][2] Its synthetic utility is intrinsically linked to its three-dimensional structure, conformational dynamics, and underlying stereoelectronic effects. This technical guide provides a comprehensive exploration of the theoretical calculations used to define the structure of this compound. We will delve into the causality behind computational choices, from selecting the level of theory and basis sets to the application of advanced analyses like Natural Bond Orbital (NBO) theory. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for a deeper understanding of heterocyclic systems.

Introduction: Beyond the 2D Representation

While routinely drawn as a simple hexagon with sulfur heteroatoms, the 1,3-dithiane ring system possesses a rich and complex three-dimensional landscape.[3] For the 2-phenyl substituted variant, understanding the conformational preferences of both the dithiane ring and the exocyclic phenyl group is paramount for predicting its reactivity and interpreting spectroscopic data.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable, tangible data on molecular structure.[4][5][6][7] However, theoretical calculations offer a powerful complementary approach. They allow us to visualize and quantify transient structures, transition states, and the subtle electronic interactions that govern overall molecular behavior but are often invisible to direct experimental observation. This guide will bridge the gap between theoretical protocols and practical chemical insights, demonstrating how computational chemistry provides a predictive and explanatory framework for the structure of this compound.

The Conformational Landscape: Chair Preference and Phenyl Orientation

The structural analysis of this compound begins with two fundamental questions: What is the preferred conformation of the six-membered ring? And how does the phenyl substituent orient itself relative to this ring?

The Dominance of the Chair Conformation

Like its carbocyclic analogue, cyclohexane, the 1,3-dithiane ring predominantly adopts a chair conformation to minimize torsional and angular strain.[8] This leads to two potential chair conformers for this compound: one with the phenyl group in an equatorial position and one with it in an axial position.

Theoretical calculations consistently and unequivocally show that the equatorial conformer is significantly more stable .[9] The energy difference is substantial, with computational studies placing the axial conformer between 8.96 and 13.47 kJ/mol higher in energy than the equatorial form.[9] This strong preference is primarily due to the avoidance of steric clashes (1,3-diaxial interactions) between the bulky phenyl group and the axial hydrogens at the C4 and C6 positions in the axial conformer. Consequently, at room temperature, the population of the axial conformer is negligible.

Workflow 1: Conformational Energy Protocol

A step-by-step methodology for determining the relative stability of conformers.

Caption: A typical workflow for calculating conformational energies.

Phenyl Group Rotation: The Bisected Conformation

With the equatorial preference established, the next consideration is the rotation of the phenyl group around the C2-C(ipso) bond. ¹H NMR studies, specifically analyzing the long-range coupling constant between the H-2 proton and the para proton of the phenyl ring, indicate that the most stable arrangement is the bisected conformer .[4][10] In this conformation, the plane of the phenyl ring is perpendicular to the pseudo-plane of the dithiane ring.

Theoretical calculations using methods like AM1 and STO-3G confirm this finding.[4][9] They compute a twofold barrier to rotation, with the bisected conformer as the energy minimum. The calculated barrier of 9.4 kJ/mol (AM1) is in excellent agreement with the experimentally derived value of 9.6 kJ/mol.[4][10]

Stereoelectronic Effects: The Unseen Forces

Beyond simple sterics, the structure and stability of this compound are heavily influenced by stereoelectronic effects—orbital interactions that depend on the spatial arrangement of atoms.

The Anomeric Effect in Dithianes

The anomeric effect is a critical stereoelectronic phenomenon, defined as the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite steric hindrance. While the steric bulk of the phenyl group forces an equatorial preference, the underlying electronic principles of the anomeric effect are still at play and are crucial for understanding the molecule's electronic structure.

This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on a heteroatom and the antibonding orbital (σ*) of an adjacent bond. In 1,3-dithianes, key interactions include:

-

nS → σ*C-S : An interaction between a sulfur lone pair and the antibonding orbital of the adjacent carbon-sulfur bond.

-

nS → σ*C-H : Interaction with the C-H bonds at the anomeric carbon.

These delocalizations lead to a donation of electron density, which lengthens the acceptor bond (the C-S or C-H bond) and shortens the donor bond (the C-S bond associated with the donating lone pair). Natural Bond Orbital (NBO) analysis is the primary computational tool used to dissect and quantify these interactions.[11][12]

NBO Analysis Workflow

A diagram illustrating the use of NBO to probe stereoelectronic effects.

Caption: Workflow for NBO analysis of stereoelectronic effects.

The "Reverse Perlin Effect"

In cyclohexane systems, the one-bond C-H coupling constant (¹JCH) is typically larger for equatorial protons than for axial protons. However, in 1,3-dithianes, the opposite is observed at C2, a phenomenon known as the "reverse Perlin effect".[13] This is attributed to hyperconjugative interactions involving the sulfur lone pairs that weaken the axial C-H bond.[13][14] Specifically, an interaction of the type nS → σ*C-Hax is thought to be dominant.[14][15]

A Guide to Practical Computational Protocols

To obtain reliable theoretical data, a judicious choice of computational methodology is essential. The following protocols represent a validated system for investigating molecules like this compound.

Level of Theory and Basis Set Selection

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost. The B3LYP hybrid functional is a robust and widely used choice for geometric and electronic properties of organic molecules.[16][17] Other functionals like M06-2X can also be employed.[18]

-

Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. For sulfur-containing compounds, it is critical to use basis sets that include polarization functions (e.g., d-orbitals on heavy atoms) and diffuse functions (for describing lone pairs and anions).

Simulating Reality: Solvent Effects

Since most experimental data is collected in solution, accounting for the solvent is crucial. The Polarizable Continuum Model (PCM) is an efficient and accurate method where the solvent is treated as a continuous dielectric medium.[17][20]

Protocol for Spectroscopic Prediction: NMR Calculations

Theoretical calculations can predict NMR spectra with high accuracy, aiding in structure verification and assignment.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts and shielding tensors.[17][19]

-

Procedure:

-

Optimize the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) including a solvent model (PCM).

-

Perform a GIAO NMR calculation on the optimized geometry, often using a slightly larger basis set for better accuracy.

-

Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δsample = σTMS - σsample.

-

Data Synthesis: Comparing Theory with Experiment

The ultimate validation of a computational model comes from its ability to reproduce experimental data.

Geometric Parameters

Crystal structure data for 2-(3-nitrophenyl)-1,3-dithiane and 2-(3-bromophenyl)-1,3-dithiane confirm the equatorial preference of the phenyl ring and the chair conformation of the dithiane ring.[5][7] Theoretical calculations on the parent this compound should yield geometric parameters in close agreement with these findings.

Table 1: Selected Geometric Parameters (Equatorial this compound)

| Parameter | Typical Calculated Value (B3LYP/6-31G(d)) | Experimental Range (from derivatives) | Causality/Comment |

|---|---|---|---|

| C-S Bond Length (Å) | ~1.82 Å | 1.81 - 1.83 Å | Longer than C-O bonds due to larger sulfur atomic radius. |

| C-C Bond Length (Å) | ~1.51 Å (ring), ~1.52 Å (exocyclic) | 1.50 - 1.53 Å | Typical sp³-sp³ and sp³-sp² bond lengths. |

| ∠CSC Bond Angle (°) | ~100° | 98° - 102° | Acute angle due to the larger size of sulfur atoms. |

| ∠SCS Bond Angle (°) | ~114° | 113° - 115° | Reflects sp³ hybridization at C2. |

| Ph-Ring Dihedral Angle (°) | ~90° | 86° - 89°[5][7] | Confirms the stable bisected conformation.[4] |

Note: Experimental values are derived from crystal structures of substituted analogues and may vary slightly from the unsubstituted parent compound.

NMR Chemical Shifts

Precise analysis of the ¹H NMR spectrum of this compound has been performed, providing benchmark experimental values for comparison.[4][9]

Table 2: Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) | Proton/Carbon | Experimental ¹H Shift (ppm)[4] | Typical Calculated ¹H Shift (GIAO) | Experimental ¹³C Shift (ppm) | Typical Calculated ¹³C Shift (GIAO) | | :--- | :--- | :--- | :--- | :--- | | H-2 | 5.23 | 5.1 - 5.4 | C-2 | ~51.5 | 50 - 53 | | H-4,6 (axial) | 3.14 | 3.0 - 3.3 | C-4,6 | ~32.0 | 31 - 34 | | H-4,6 (equatorial) | 2.89 | 2.8 - 3.1 | C-5 | ~25.5 | 24 - 27 | | H-5 (axial) | 1.91 | 1.8 - 2.1 | C-ipso | ~140.0 | 138 - 142 | | H-5 (equatorial) | 2.14 | 2.0 - 2.3 | | | |

Note: Calculated values are highly dependent on the level of theory, basis set, and solvent model. The ranges provided are typical for standard DFT methods.[18][21] The striking difference in shifts for axial and equatorial protons is attributed to differential van der Waals interactions with the sulfur 3p lone-pair orbitals.[4][10]

Conclusion

The structural characterization of this compound is a clear example of the powerful synergy between experimental observation and theoretical calculation. Computational chemistry not only corroborates the experimentally determined preference for an equatorial, bisected chair conformation but also provides a deeper, quantitative understanding of the underlying stereoelectronic forces that govern this structure. The protocols outlined in this guide—from DFT geometry optimizations and NBO analysis to GIAO-based NMR predictions—constitute a self-validating system for the structural elucidation of this and related heterocyclic molecules, empowering researchers to move from static 2D drawings to a dynamic and electronically informed 3D understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Dithiane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 2-(3-nitrophenyl)-1,3-dithiane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Density Functional Theory Computational Reexamination of the Anomeric Effect in 2-Methoxy- and 2-Cyano-1,3-dioxanes and… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 18. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Phenyl-1,3-Dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Reagent

2-Phenyl-1,3-dithiane stands as a cornerstone reagent in modern organic synthesis, primarily recognized for its role as an acyl anion equivalent in the Corey-Seebach reaction.[1][2] This capability allows for the transformation of an aldehyde's typically electrophilic carbonyl carbon into a nucleophilic center, a concept known as "umpolung" or polarity inversion.[1] This powerful synthetic strategy has paved the way for the construction of complex molecules, including natural products and pharmaceutical intermediates. However, the very reactivity that makes this compound a valuable tool in the hands of a skilled chemist also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth exploration of the safety and handling precautions for this compound, moving beyond a simple recitation of rules to explain the chemical principles that underpin these recommendations. By understanding the "why" behind the "how," researchers can not only ensure a safer laboratory environment but also make more informed decisions during experimental design and execution.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe handling. The following table summarizes its classification under the Globally Harmonized System (GHS) and key physical and chemical properties that inform its risk profile.

| Parameter | Value | Source(s) |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system, Hazardous to the aquatic environment, short-term (Acute) - Category 1, Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [3] |

| Molecular Formula | C₁₀H₁₂S₂ | [4] |

| Molecular Weight | 196.33 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 72-74 °C | [4] |

| pKa | ~29 |

The irritant nature of this compound is a common characteristic of many organosulfur compounds. While the precise toxicological mechanism is not extensively documented for this specific molecule, it is likely that its ability to interact with biological macromolecules contributes to this effect. Organosulfur compounds can modulate the activity of various enzymes and have been shown to induce oxidative stress in some contexts.[2][5][6] The presence of the sulfur atoms can lead to interactions with proteins and other cellular components, causing irritation and potential damage upon prolonged or unprotected exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls is a fundamental principle of laboratory safety. This approach prioritizes the implementation of more effective control measures to minimize risk.

References

- 1. Thioacetal - Wikipedia [en.wikipedia.org]

- 2. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mustard gas - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: 2-Phenyl-1,3-dithiane as a Formyl Anion Equivalent in Umpolung Chemistry

Introduction: Reversing Carbonyl Reactivity

In conventional organic synthesis, the carbonyl carbon atom is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This dictates its reactivity towards nucleophiles. However, the ability to reverse this polarity, a concept termed "umpolung" (a German term for polarity inversion), unlocks powerful synthetic strategies for carbon-carbon bond formation.[1][2][3] This transformation allows the carbonyl carbon to function as a nucleophile, effectively behaving as an acyl anion equivalent.[4][5] Among the various reagents developed for this purpose, 1,3-dithianes, particularly 2-phenyl-1,3-dithiane, have emerged as robust and versatile tools in the synthetic chemist's arsenal.[1][6][7]

The foundational work by Corey and Seebach established 1,3-dithianes as effective acyl anion synthons.[6][7] The acidity of the C-2 proton of a 1,3-dithiane is significantly enhanced by the adjacent sulfur atoms, allowing for facile deprotonation with a strong base to generate a nucleophilic carbanion.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound as a formyl anion equivalent, covering its preparation, lithiation, reaction with electrophiles, and subsequent unmasking to reveal the desired aldehyde functionality.

Core Principles and Mechanistic Rationale

The utility of this compound hinges on a three-step sequence:

-

Formation: The dithiane is prepared from an aldehyde, in this case, benzaldehyde, and 1,3-propanedithiol.[8] This step effectively "masks" the carbonyl group.

-

Deprotonation and Alkylation: The C-2 proton is abstracted by a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium, to form a 2-lithio-1,3-dithiane.[1][2] This carbanion is a potent nucleophile that can react with a wide range of electrophiles to form a new carbon-carbon bond.[2][9]

-

Hydrolysis (Unmasking): The dithiane moiety is removed to regenerate a carbonyl group, yielding the final aldehyde product.[1][10] This step requires specific reagents to facilitate the cleavage of the stable carbon-sulfur bonds.

The phenyl substituent at the C-2 position offers several advantages. It enhances the acidity of the C-2 proton compared to its alkyl counterparts, facilitating deprotonation. Furthermore, the resulting lithiated species exhibits good stability.

Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the synthesis, functionalization, and deprotection of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the dithiane from benzaldehyde and 1,3-propanedithiol.

Materials:

-

Benzaldehyde

-

1,3-Propanedithiol

-

Zinc Chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

10% Potassium Hydroxide (KOH) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

To a stirred solution of benzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in dichloromethane at 0 °C, add a catalytic amount of a Lewis acid such as zinc chloride or a few drops of boron trifluoride diethyl etherate.[8]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by pouring the mixture into a 10% aqueous potassium hydroxide solution.[8]

-

Separate the organic layer and wash it sequentially with 10% KOH solution, water, and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

The resulting crude product can be purified by recrystallization from diethyl ether to afford this compound as a white solid.[8]

Diagram: Synthesis of this compound

Caption: Formation of this compound from benzaldehyde.

Protocol 2: Deprotonation and Alkylation of this compound

This protocol details the generation of the formyl anion equivalent and its subsequent reaction with an electrophile (e.g., an alkyl halide).

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -30 °C to -20 °C in a dry ice/acetone bath.[1]

-

Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe. The formation of the lithiated species is often indicated by a color change to yellow.[11]

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete deprotonation.